2-Bromo-3-chloro-6-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

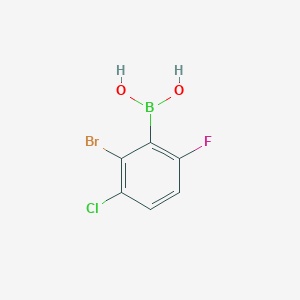

2-Bromo-3-chloro-6-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and a boronic acid group . The InChI code for this compound is 1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.26 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 251.91603 g/mol . The topological polar surface area is 40.5 Ų .Scientific Research Applications

Synthesis Applications

2-Bromo-3-chloro-6-fluorophenylboronic acid plays a pivotal role in organic synthesis, particularly in the halodeboronation reactions. A study by Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This method demonstrated the generality of halodeboronation transformations, yielding aryl bromides and chlorides from various aryl boronic acids with good to excellent efficiency (Szumigala et al., 2004).

Crystal Structure Insights

Research on 4-halophenylboronic acids, closely related to this compound, reveals intricate crystal structures and supramolecular architectures. Shimpi et al. (2007) reported the crystal structures of 4-chloro- and 4-bromophenylboronic acids, highlighting the significant role of O−H···O interactions and C−H···X interactions in crystal packing. These structures form three-dimensional architectures with channels occupied by water molecules, demonstrating the importance of halophenylboronic acids in studying supramolecular chemistry (Shimpi et al., 2007).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, halophenylboronic acids, including derivatives similar to this compound, have been utilized in the synthesis of new compounds with potential therapeutic applications. Ikram et al. (2015) synthesized various derivatives based on 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions. These derivatives, including compounds with substituents like CH3, OCH3, Cl, and F, exhibited significant biofilm inhibition and anti-thrombolytic activities, showcasing the potential of halophenylboronic acids in drug discovery (Ikram et al., 2015).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-chloro-6-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon center in another molecule .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s boronic acid group is known to be relatively stable and readily prepared, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of biologically active compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be effectively carried out in a variety of environments.

Safety and Hazards

The safety information for 2-Bromo-3-chloro-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements are also provided .

Properties

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAFMUNENKHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)

![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)

![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)